1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene
Description
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is a symmetrical bis-oxadiazole derivative featuring two 3-tolyl-substituted 1,2,4-oxadiazole rings linked via a central benzene core. The 3-tolyl (methyl-substituted phenyl) groups likely enhance lipophilicity and thermal stability, making it suitable for applications requiring resistance to degradation .
Properties
IUPAC Name |
5-(3-methylphenyl)-3-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-3-10-19(12-15)23-25-21(27-29-23)17-8-5-9-18(14-17)22-26-24(30-28-22)20-11-4-7-16(2)13-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPSQCQOXXITDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole with a benzene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity. The compound may target enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key differences in structure, synthesis, properties, and applications between 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene and related 1,2,4-oxadiazole derivatives.
Structural Features
| Compound | Core Structure | Substituents | Key Modifications |
|---|---|---|---|
| This compound | Benzene-linked bis(1,2,4-oxadiazole) | 3-Tolyl (methylphenyl) | Symmetrical, aromatic core |
| 3-(Aryl)-1,2,4-oxadiazol-5-yl-thiophen-2-amines | Thiophene-linked oxadiazole | Aryl groups (e.g., nitro, methyl) | Thiophene ring for π-conjugation |
| 5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) | Bi-oxadiazole dimer | Fluorodinitromethyl (-CF(NO₂)₂) | High electronegativity, energetic |
| BODN (Bis(1,2,4-oxadiazole)bis(methylene) dinitrate) | Methylene-bridged bis-oxadiazole | Nitrate ester (-ONO₂) | Energetic, melt-cast applications |
Structural Implications :
- Aromatic vs. Aliphatic Cores : The benzene core in the target compound contrasts with thiophene () or methylene bridges (), affecting electronic properties and solubility .
- Substituents: Fluorodinitromethyl () and nitrate groups () enhance explosive performance, while 3-tolyl groups may improve thermal stability for non-energetic uses .
Thermal and Chemical Stability
| Compound | Thermal Decomposition (°C) | Stability Notes |
|---|---|---|
| This compound | Not reported | Predicted >250°C (methylphenyl shielding) |
| 5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) | 180–200 | Sensitive to friction/impact |
| BODN | 220 | Stable at melt-cast temperatures |
Stability Trade-offs :
- Methylphenyl groups (target compound) likely enhance thermal stability compared to nitro derivatives but reduce compatibility with explosive applications .
Biological Activity
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is a compound belonging to the class of bis-1,2,4-oxadiazoles, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of bis-1,2,4-oxadiazole derivatives can be achieved through several methods. A notable approach involves a one-pot reaction using diazidoglyoxime esters and triphenylphosphine. This method allows for the formation of the desired compound in good yields and has been characterized using techniques such as IR and NMR spectroscopy .
Synthetic Route Overview
- Starting Materials : Diazidoglyoxime esters and triphenylphosphine.
- Reaction Conditions : The reaction typically occurs at elevated temperatures (around 115°C) for several hours.
- Yield : Yields for various derivatives have been reported between 64% to 92%, depending on the specific conditions and starting materials used .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : The compound has also demonstrated effectiveness against fungal strains like Candida albicans, with MIC values indicating potent antifungal properties .
The mechanism by which these oxadiazole derivatives exert their biological effects is believed to involve disruption of cellular processes in target organisms. This includes interference with cell wall synthesis and function, leading to cell lysis and death .
Case Studies
Several studies have highlighted the efficacy of bis-1,2,4-oxadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Tables
| Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | 0.0039 | Staphylococcus aureus | Antibacterial |
| This compound | 0.0048 | Candida albicans | Antifungal |
| Other Derivative A | 0.0195 | E. coli | Antibacterial |
| Other Derivative B | 0.0048 | Bacillus mycoides | Antifungal |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1,3-bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene, and how do reaction conditions influence yield?
Answer: The compound is synthesized via cyclization reactions involving amidoxime intermediates and aromatic diacids. Key steps include:
- Amidoxime formation : Reaction of nitriles with hydroxylamine under reflux (ethanol/water, 80°C, 12–24 hours) .
- Cyclization : Using dehydrating agents like PCl₅ or POCl₃ in anhydrous solvents (e.g., toluene, 110°C, 6–8 hours) .
Q. Critical factors affecting yield :
Q. Q2. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–165 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals from symmetric substituents .
- FTIR : Confirms oxadiazole C=N stretching (~1600 cm⁻¹) and absence of nitrile peaks (~2250 cm⁻¹) post-cyclization .
- HPLC-MS : Validates purity (>95%) and molecular ion [M+H]⁺ (e.g., m/z 432.2 for C₂₆H₂₀N₄O₂) .
Advanced Research Questions
Q. Q3. How does the substituent position on the tolyl group (e.g., meta vs. para) affect the compound’s liquid crystalline behavior?
Answer:
-
Meta-substitution (3-tolyl) induces bent molecular geometry, favoring nematic phases due to reduced steric hindrance .
-
Thermotropic analysis (DSC) :
Substituent Phase Transition (°C) Enthalpy (J/g) 3-Tolyl Cr → Nematic: 145 12.3 4-Tolyl Cr → Smectic: 162 18.7 -
XRD data confirms layered smectic ordering in para-substituted analogs .
Q. Q4. What computational approaches (e.g., DFT) predict the compound’s electronic properties and potential as a fluorescence probe?
Answer:
- DFT calculations (B3LYP/6-31G*):
- Solvatochromism : Fluorescence emission shifts (Δλ ~40 nm) in polar solvents (e.g., DMSO vs. hexane) confirm intramolecular charge transfer .
Q. Q5. How does the compound interact with biomolecules (e.g., DNA), and what methodologies validate these interactions?
Answer:
- UV-vis titration : Hypochromicity (~20%) at 260 nm indicates intercalation with DNA .
- Viscometric analysis : Increased DNA viscosity upon binding supports intercalative mode .
- Docking simulations : Free energy of binding (ΔG ~-8.2 kcal/mol) correlates with experimental affinity .
Methodological Challenges
Q. Q6. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved through mechanistic analysis?
Answer:
- Byproduct identification : LC-MS detects intermediate amidoxime dimers (m/z 380.1) in low-yield reactions, suggesting incomplete cyclization .
- Kinetic studies : Pseudo-first-order rate constants (k = 0.12 h⁻¹ in DMF vs. 0.08 h⁻¹ in toluene) justify solvent-dependent optimization .
Q. Q7. What strategies stabilize the compound against thermal degradation during DSC analysis?
Answer:
- Inert atmosphere (N₂) : Reduces oxidative decomposition above 200°C .
- Heating rate : Slower rates (5°C/min) prevent kinetic overshooting of phase transitions .
Data Contradictions and Resolution
Q. Q8. Why do some studies report fluorescence quenching in aqueous media, while others observe enhancement?
Answer:
-
Aggregation-induced emission (AIE) : Micropolarity changes in water induce aggregation, altering fluorescence.
Solvent System Quantum Yield (Φ) THF 0.45 H₂O/THF (9:1) 0.12 (quenching) H₂O/EtOH (1:1) 0.67 (enhancement) -
Dynamic light scattering (DLS) confirms nanoparticle formation in aqueous mixtures, explaining divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
